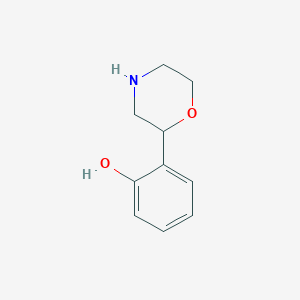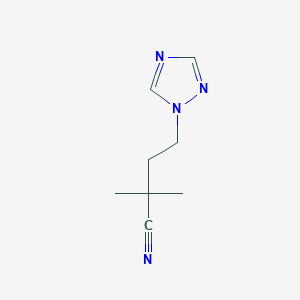
2,2-Dimethyl-4-(1h-1,2,4-triazol-1-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-(1h-1,2,4-triazol-1-yl)butanenitrile is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(1h-1,2,4-triazol-1-yl)butanenitrile typically involves the reaction of a suitable nitrile precursor with a triazole derivative. One common method involves the use of 2,2-dimethylbutanenitrile and 1H-1,2,4-triazole under specific reaction conditions, such as refluxing in ethanol for 24-36 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(1h-1,2,4-triazol-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an amine derivative.
Scientific Research Applications
2,2-Dimethyl-4-(1h-1,2,4-triazol-1-yl)butanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(1h-1,2,4-triazol-1-yl)butanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with specific metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,2-Dimethyl-4-(1h-1,2,4-triazol-1-yl)butanenitrile include:
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
- 2-(1H-1,2,4-triazol-1-yl)terephthalic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features, such as the presence of the dimethyl groups and the butanenitrile moiety.
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
2,2-dimethyl-4-(1,2,4-triazol-1-yl)butanenitrile |
InChI |
InChI=1S/C8H12N4/c1-8(2,5-9)3-4-12-7-10-6-11-12/h6-7H,3-4H2,1-2H3 |
InChI Key |
DXPZYDVUTCTYHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN1C=NC=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-acetyl-N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]morpholine-2-carboxamidehydrochloride](/img/structure/B13586444.png)
![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B13586452.png)
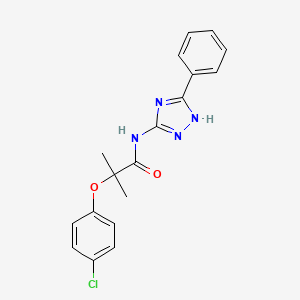
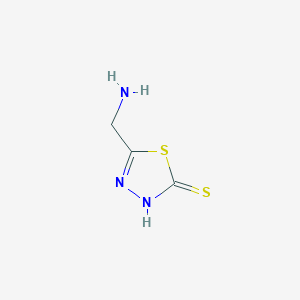
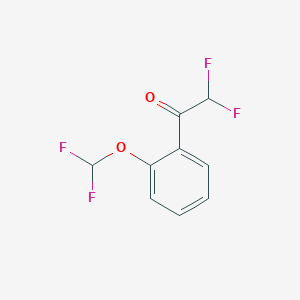
![3,5-dibromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13586488.png)
![8-(Trifluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B13586500.png)
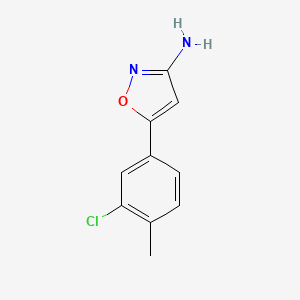
![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride](/img/structure/B13586509.png)
![N-(3-chloro-4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-3-amine](/img/structure/B13586521.png)

